Cas no 2228384-04-9 (3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine)
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine
- 2228384-04-9
- EN300-1969174
-
- Inchi: 1S/C8H10BrF2NS/c1-4-6(9)2-5(13-4)3-7(12)8(10)11/h2,7-8H,3,12H2,1H3
- InChI Key: TUQROGWBBCCBTQ-UHFFFAOYSA-N
- SMILES: BrC1=C(C)SC(=C1)CC(C(F)F)N
Computed Properties
- Exact Mass: 268.96854g/mol
- Monoisotopic Mass: 268.96854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54.3Ų
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969174-0.05g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 0.05g |
$1549.0 | 2023-09-16 | ||
| Enamine | EN300-1969174-0.1g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 0.1g |
$1623.0 | 2023-09-16 | ||
| Enamine | EN300-1969174-0.25g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 0.25g |
$1696.0 | 2023-09-16 | ||
| Enamine | EN300-1969174-0.5g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 0.5g |
$1770.0 | 2023-09-16 | ||
| Enamine | EN300-1969174-1.0g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1969174-2.5g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 2.5g |
$3611.0 | 2023-09-16 | ||
| Enamine | EN300-1969174-5.0g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1969174-10.0g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1969174-1g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 1g |
$1844.0 | 2023-09-16 | ||
| Enamine | EN300-1969174-5g |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine |
2228384-04-9 | 5g |
$5345.0 | 2023-09-16 |
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine
Introduction to 3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine (CAS No. 2228384-04-9)
3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228384-04-9, is characterized by its unique structural features, which include a thiophene ring substituted with bromine and methyl groups, coupled with a difluorinated propylamine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for the development of novel bioactive molecules.
The thiophene core is a well-known heterocyclic structure that is frequently employed in the synthesis of pharmaceuticals due to its ability to modulate biological pathways and interact with biological targets. In particular, the 4-bromo-5-methylthiophen-2-yl substituent enhances the compound's reactivity and binding affinity, which are critical factors in drug design. The introduction of fluorine atoms in the 1,1-difluoropropan-2-amine part of the molecule further influences its pharmacokinetic properties, including metabolic stability and lipophilicity.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead candidate for further medicinal chemistry optimization. Studies suggest that the bromo and methyl substituents on the thiophene ring can be readily modified through cross-coupling reactions, allowing for the generation of a diverse library of derivatives. These derivatives could exhibit enhanced efficacy and reduced toxicity compared to existing therapeutic agents.
The difluorinated propylamine moiety is particularly noteworthy due to its role in improving drug solubility and membrane permeability. This feature is especially relevant in the context of oral and topical drug delivery systems. Furthermore, fluorine atoms are known to enhance metabolic stability by resisting hydrolysis and oxidation, which could extend the half-life of the drug in vivo.
Current research in this area has focused on exploring the compound's potential as an intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases. The thiophene scaffold is commonly found in kinase inhibitors due to its ability to bind to ATP pockets and modulate enzyme activity. The bromo substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the introduction of additional pharmacophores.
Another area of interest is the compound's role as a precursor in the development of antiviral agents. The structural motif shared by this compound with certain viral protease inhibitors suggests that it may exhibit inhibitory activity against viral replication mechanisms. Preliminary in vitro studies have shown promising results when tested against selected viral strains, indicating its potential as a starting point for further drug development.
The synthesis of 3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include halogenation of the thiophene ring followed by nucleophilic substitution with fluorinated amine intermediates. Advances in green chemistry principles have also been applied to improve sustainability, such as using catalytic methods that minimize waste and hazardous byproducts.
The compound's physicochemical properties have been thoroughly characterized through spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry and electronic structure, which are essential for understanding its interactions with biological targets. Additionally, computational studies using density functional theory (DFT) have been employed to predict energy landscapes and reaction pathways.
In conclusion, 3-(4-bromo-5-methylthiophen-2-yl)-1,1-difluoropropan-2-amine (CAS No. 2228384-04-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with improved pharmacological profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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